7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

Lipophilicity Regioisomeric differentiation Building block selection

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine (CAS 2409082-81-9) is a heterocyclic organoboron building block in the 2-aminoquinazoline class, bearing a pinacol boronate ester at the quinazoline 7-position. With a molecular formula C₁₄H₁₈BN₃O₂, molecular weight 271.12 g/mol, calculated LogP of 1.51, and a reported purity of ≥98% from primary suppliers, this compound serves as a strategic intermediate for Suzuki–Miyaura cross-coupling in medicinal chemistry and kinase inhibitor programs.

Molecular Formula C14H18BN3O2
Molecular Weight 271.12 g/mol
Cat. No. B15051787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
Molecular FormulaC14H18BN3O2
Molecular Weight271.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=NC=C3C=C2)N
InChIInChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-17-12(16)18-11(9)7-10/h5-8H,1-4H3,(H2,16,17,18)
InChIKeyACCNHUPBDDHAAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine: Key Procurement Specifications for a 7-Position Quinazoline Boronic Ester Building Block


7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine (CAS 2409082-81-9) is a heterocyclic organoboron building block in the 2-aminoquinazoline class, bearing a pinacol boronate ester at the quinazoline 7-position . With a molecular formula C₁₄H₁₈BN₃O₂, molecular weight 271.12 g/mol, calculated LogP of 1.51, and a reported purity of ≥98% from primary suppliers, this compound serves as a strategic intermediate for Suzuki–Miyaura cross-coupling in medicinal chemistry and kinase inhibitor programs . The 7-position substitution pattern distinguishes it from the more abundant 6-substituted regioisomer (CAS 882670-92-0) and the 8-substituted analog (CAS 2696446-24-7), with resulting differences in lipophilicity, electronic distribution, and downstream biological SAR [1].

Why Generic Substitution of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine with Other Quinazoline Boronic Esters Compromises Predictive SAR and Coupling Outcomes


Quinazoline boronic esters with identical pinacol boronate functionality but differing ring substitution positions cannot be treated as interchangeable procurement items. The position of the boronate ester on the quinazoline scaffold directly modulates the electronic character of the ring, altering both cross-coupling reactivity and the binding properties of downstream products [1]. In 4-anilinoquinazoline kinase inhibitors, moving the boronic acid substituent from the meta to para position of the aniline ring—analogous to regioisomeric variation on the quinazoline core—shifted VEGFR2 (KDR) IC₅₀ from 0.18–0.39 μM to 0.036–0.037 μM, and changed EGFR selectivity profiles from sub-micromolar inhibition to inactivity at 1 μM, demonstrating that boronic group position is a binary determinant of kinase inhibition selectivity [2]. Similarly, the 6- versus 7-position of the 2-aminoquinazoline scaffold has been identified as a critical vector for tuning both A2A adenosine receptor affinity (ΔKi ≥ 4-fold between regioisomers) and physicochemical properties [3]. At the building-block level, the 7-isomer exhibits a higher calculated LogP (1.51) than the 6-isomer (1.44), indicative of distinct partitioning and solubility behavior that propagates into downstream intermediates .

Quantitative Evidence Guide: Differentiating 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine from Its Closest Analogs


LogP and Lipophilicity: 7-Isomer vs. 6-Isomer of 2-Aminoquinazoline Pinacol Boronate Ester

The 7-substituted regioisomer (target compound) exhibits a calculated LogP of 1.5112, compared with 1.4413 for the 6-substituted regioisomer (CAS 882670-92-0). This ΔLogP of 0.07 indicates measurably higher lipophilicity for the 7-isomer [1]. While the difference is modest, it reflects the different electronic environments of the C6 and C7 positions on the quinazoline ring and translates to altered chromatographic retention and partitioning behavior, which can affect purification and subsequent reaction performance in multi-step synthetic sequences, particularly when lipophilic intermediates are desired.

Lipophilicity Regioisomeric differentiation Building block selection

Position-Dependent Kinase Selectivity Control: Boronic Acid Position on 4-Anilinoquinazoline Determines EGFR vs. VEGFR2 Inhibition

In a foundational study by Nakamura et al. (2010), the position of a boronic acid substituent on 4-anilinoquinazoline controlled a binary switch between EGFR and VEGFR2 (KDR) kinase inhibition. Compounds with boronic acid at the meta position (9a–9c) showed potent KDR inhibition (IC₅₀ = 0.18–0.39 μM) but no EGFR inhibition at 1 μM (percent inhibition 24–46%). In contrast, compounds with boronic acid at the para position (12a–12c) showed sub-nanomolar KDR inhibition (IC₅₀ = 0.036–0.037 μM) while remaining inactive against EGFR at 1 μM [1]. This directly demonstrates that the substitution position of the boron moiety serves as a selectivity filter for kinase inhibition. By extension, choosing the 7-position over the 6- or 8-position on the 2-aminoquinazoline scaffold provides access to a different vector in chemical space for inhibitor design, with the potential to modulate selectivity across different kinase targets by altering the projection of the boron-containing group relative to the ATP-binding site hinge region [2].

Kinase selectivity Structure-activity relationship EGFR VEGFR2

Purity Specification Advantage: ≥98% Certified Purity vs. 95% Typical for 6-Isomer

The target compound is available with a minimum purity specification of 98% (Chemscene Cat. No. CS-0177478; Leyan Product No. 1248148), whereas the most common 6-regioisomer (CAS 882670-92-0) is typically offered at 95% purity by multiple suppliers including AKSci (95%), Chemshuttle (95%), and CymitQuimica (min. 95%), with only selected vendors providing 97% or higher . This 3-percentage-point difference in baseline purity specification can translate to fewer side products in Suzuki coupling reactions and reduced purification burden for multi-step synthetic sequences where the boronate ester is used at a late stage .

Building block quality Purity specification Procurement

Storage and Stability: 7-Isomer Requires Refrigerated Storage (2–8°C) vs. Room Temperature for 6-Isomer

The target 7-isomer requires storage under refrigerated conditions (sealed in dry, 2–8°C) as specified by Chemscene and other suppliers, which is a more stringent requirement than the 6-isomer, which is typically stored at room temperature (Chemscene for CAS 882670-92-0 notes storage at 4°C but other vendors like AKSci specify 'Store long-term in a cool, dry place' without mandatory refrigeration) . The moisture sensitivity of the 7-isomer (noted as 'Sensitive to moisture' on supplier pages) further necessitates sealed, dry storage conditions . This differential reflects the inherently higher reactivity or lower stability of the 7-substituted pinacol boronate ester relative to the 6-substituted analog, potentially due to electronic effects of the ring nitrogen proximity at position 1.

Storage stability Handling requirements Procurement logistics

Best Research and Industrial Application Scenarios for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine Based on Evidence-Based Differentiation


Synthesis of 7-Aryl-2-aminoquinazoline Kinase Inhibitor Libraries via Suzuki–Miyaura Coupling

The 7-position pinacol boronate ester enables direct, one-step diversification of the quinazoline C7 position with aryl, heteroaryl, or alkenyl halides under standard Suzuki–Miyaura conditions. This is the primary rationale for procurement of this building block. The higher lipophilicity of the 7-isomer (LogP 1.51 vs. 1.44 for the 6-isomer) makes it particularly suited for programs targeting kinases with hydrophobic back pockets or where increased membrane permeability of the final inhibitor is desired. Medicinal chemistry campaigns targeting A2A adenosine receptors [1], CDK4 [2], or multi-kinase profiles [3] have explicitly explored C6- and C7-substituted 2-aminoquinazolines, demonstrating that the 7-position vector is viable for achieving nanomolar target affinity (Ki as low as 5 nM reported for C7-substituted analogs).

Late-Stage Functionalization in Multi-Step Process Chemistry Where Purity and Positional Identity Are Critical

With a certified purity specification of ≥98%, this building block reduces the risk of introducing impurities at late synthetic stages, which is essential when the boronate ester coupling step occurs after 5–8 synthetic transformations. The refrigerated storage requirement (2–8°C) must be built into procurement logistics, but this stricter handling also reflects tighter quality control compared to room-temperature 6-isomer stocks that may degrade more rapidly if stored improperly. Suppliers recommend sealed, dry conditions to prevent hydrolysis of the pinacol ester to the free boronic acid, which would alter coupling stoichiometry [1]. This compound is most appropriate for process chemistry groups that have validated cold-chain storage and moisture-controlled handling protocols.

Comparative SAR Studies Exploring Positional Effects of Boronic Ester Substitution on Kinase Selectivity

The Nakamura et al. (2010) study demonstrated that boronic group position on quinazoline controls a binary switch between EGFR and VEGFR2 inhibition [2]. By procuring the 7-isomer alongside the 6- and 8-regioisomers, research groups can systematically probe the exit vector dependence of boronate-derived inhibitors. The quantified difference in LogP (Δ0.07 between 7- and 6-isomers) provides a measurable parameter to track as the boronate ester is coupled to aryl partners and advanced to biological testing, enabling correlation of physicochemical properties with in vitro potency and selectivity across kinase panels.

Synthesis of PROTAC Degraders or Bifunctional Molecules Requiring a Quinazoline-Based Ligand with an Orthogonal Reactive Handle

The 2-amino group and the 7-position boronate ester provide two orthogonal functional handles: the amine can be elaborated via amidation, reductive amination, or Buchwald–Hartwig coupling, while the boronate ester remains available for subsequent Suzuki coupling. This orthogonal reactivity profile is valuable for PROTAC (proteolysis-targeting chimera) synthesis, where a quinazoline-based target protein ligand must be linked to an E3 ligase recruiter via a spacer. The higher purity specification of the 7-isomer (≥98%) minimizes byproducts from incomplete deprotection or premature coupling, which is critical when synthesizing sub-milligram quantities of bifunctional degraders for cellular screening.

Quote Request

Request a Quote for 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.